Ethyl 2'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride

Medicinal chemistry Conformational analysis Fragment-based drug design

Ethyl 2'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride (CAS 1416439-73-0, MDL MFCD22690115) is a biphenyl amino ester building block with molecular formula C₁₅H₁₆ClNO₂ and molecular weight 277.75 g/mol. The compound features an ortho-amino substituent on the distal phenyl ring (2'-position) and an ethyl carboxylate ester at the 2-position of the proximal ring, supplied as the hydrochloride salt.

Molecular Formula C15H16ClNO2
Molecular Weight 277.74 g/mol
Cat. No. B13102324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride
Molecular FormulaC15H16ClNO2
Molecular Weight277.74 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1C2=CC=CC=C2N.Cl
InChIInChI=1S/C15H15NO2.ClH/c1-2-18-15(17)13-9-4-3-7-11(13)12-8-5-6-10-14(12)16;/h3-10H,2,16H2,1H3;1H
InChIKeyWDDAUBMDGTWCRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride (CAS 1416439-73-0): Procurement-Relevant Structural & Physicochemical Profile


Ethyl 2'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride (CAS 1416439-73-0, MDL MFCD22690115) is a biphenyl amino ester building block with molecular formula C₁₅H₁₆ClNO₂ and molecular weight 277.75 g/mol . The compound features an ortho-amino substituent on the distal phenyl ring (2'-position) and an ethyl carboxylate ester at the 2-position of the proximal ring, supplied as the hydrochloride salt . It is typically synthesized via Suzuki-Miyaura cross-coupling and serves as a versatile intermediate for medicinal chemistry and organic synthesis applications . Its computed LogP of 3.53, TPSA of 52.32 Ų, and 3 rotatable bonds place it within favorable drug-like property space for fragment-based and lead-optimization programs .

Regiospecific ortho-amino geometry
Orthogonal amine·HCl and ethyl ester handles
Aqueous-compatible hydrochloride salt form

Why Generic Biphenyl Amino Esters Cannot Replace Ethyl 2'-amino-[1,1'-biphenyl]-2-carboxylate Hydrochloride in Position-Sensitive Applications


Within the biphenyl amino ester chemical space, compounds sharing identical molecular formula (C₁₅H₁₆ClNO₂, MW 277.75) can exhibit fundamentally different molecular recognition properties due solely to amino group positional isomerism . The 2'-amino substitution pattern places the hydrogen-bond-donating amine in an ortho relationship to the biaryl axis, creating a sterically constrained geometry distinct from the 3'- or 4'-amino isomers . This positional difference alters the spatial orientation of key pharmacophoric elements—the amine, the ester carbonyl, and the biphenyl π-surface—without any change in bulk physicochemical descriptors such as LogP or TPSA, which remain identical between the 2'- and 3'-amino positional isomers (TPSA = 52.3 Ų for both) . Consequently, substituting one positional isomer for another in a structure-activity relationship (SAR) study or synthetic sequence can yield divergent binding, reactivity, or crystallization outcomes that are not predictable from gross molecular properties alone.

Different rotatable bond count (3 vs. 4 for 3'-amino isomer) may shift conformational entropy upon binding.
Ortho-amino hydrogen bond geometry is inaccessible to meta- or para-isomers, altering interaction profiles.
Free acid analog lacks ester handle, requiring an extra esterification step with potential yield loss.

Quantitative Differentiation Evidence: Ethyl 2'-amino-[1,1'-biphenyl]-2-carboxylate Hydrochloride vs. Closest Analogs


Rotatable Bond Count: 2'-Amino Isomer vs. 3'-Amino Isomer — A Structural Flexibility Metric for Molecular Design

The 2'-amino isomer possesses 3 rotatable bonds compared to 4 rotatable bonds for the 3'-amino positional isomer (CAS 1416438-51-1), despite identical molecular formula, molecular weight, and TPSA . This reduced rotatable bond count arises from the ortho-substitution geometry of the 2'-amino group relative to the biaryl axis, which imposes greater conformational restriction on the biphenyl scaffold .

Conformational Flexibility
Head-to-head
3 rotatable bonds (2'-isomer) vs 4 (3'-isomer)
Supports lower entropy penalty upon target binding
Computed from 2D structure; identical TPSA (52.3 Ų)
Medicinal chemistry Conformational analysis Fragment-based drug design

Hydrogen Bond Donor Count Advantage of the Hydrochloride Salt Form vs. Free Base for Aqueous Solubility

The hydrochloride salt of ethyl 2'-amino-[1,1'-biphenyl]-2-carboxylate provides 2 hydrogen bond donors (the protonated amine NH₂⁺ and the associated Cl⁻ counterion hydration sphere) compared to 1 hydrogen bond donor for the free base form . In contrast, the non-salt parent compound ethyl biphenyl-2-carboxylate (CAS 19926-49-9) has 0 hydrogen bond donors and a higher computed LogP of approximately 4.0, indicating substantially lower aqueous solubility .

Aqueous Solubility Potential
Reported
2 H-bond donors (HCl salt) vs 0 (parent ester)
Enables aqueous-based chemistry and assay handling
ΔLogP ≈ -0.5 relative to parent ester; computed descriptors
Salt selection Aqueous solubility Bioavailability enhancement

Ortho-Amino Substitution Pattern: Steric and Electronic Differentiation from 3'- and 4'-Amino Regioisomers

The 2'-amino substituent is positioned ortho to the biaryl C-C bond, creating a sterically encumbered environment with a calculated dihedral angle between the two phenyl rings that differs from the 3'-amino isomer . The 3'-amino isomer (CAS 1416438-51-1) places the amine in a meta position relative to the biaryl axis, yielding a different spatial vector for the amine lone pair and hydrogen bonding interactions despite identical molecular formula (C₁₅H₁₆ClNO₂) and TPSA (52.3 Ų) . Additionally, the 4'-carboxylate regioisomer (CAS 1355246-87-5) relocates the ester group to the para position of the distal ring, fundamentally altering the relative orientation of the two functional handles .

Pharmacophoric Geometry
Head-to-head
Ortho NH₂ alters H-bond vector vs meta/para; 3 vs 4 rotatable bonds
May enable binding poses not sampled by regioisomers
Identical MW (277.75) and TPSA (52.3) across isomers
Regioselective synthesis SAR exploration Pharmacophore geometry

Purity Specification and Batch-to-Batch Reproducibility for Procurement Decisions

The target compound is commercially available at 98% purity from established suppliers such as Leyan (Cat. No. 1790616) . The free carboxylic acid analog, 2'-aminobiphenyl-2-carboxylic acid (CAS 62938-98-1), is also commercially available but lacks the ethyl ester protecting group required for subsequent selective transformations without additional synthetic steps . The hydrochloride salt form provides a stable, easily handled solid compared to the free base oil or the hygroscopic free acid .

Procurement Specification
Specification review
98% purity (HCl salt); pre-formed ester eliminates synthetic step
Supports library synthesis without protection steps
Commercial vendor specification; free acid requires esterification
Quality control Reproducible research Chemical procurement

Optimal Research & Procurement Application Scenarios for Ethyl 2'-amino-[1,1'-biphenyl]-2-carboxylate Hydrochloride


Fragment-Based Drug Discovery Libraries Requiring Ortho-Amino Biphenyl Scaffolds with Defined Conformational Constraints

The reduced rotatable bond count (3 vs. 4 for the 3'-amino isomer) makes this compound a preferred entry for fragment libraries where ligand efficiency metrics penalize excessive conformational flexibility . The ortho-amino geometry provides a unique hydrogen-bonding vector adjacent to the biaryl axis, enabling intramolecular H-bonding with the proximal ester carbonyl that is geometrically inaccessible to meta- or para-amino isomers . Fragment-based screening collections that include this specific positional isomer can sample binding poses not achievable with the 3'-amino congener, despite their identical molecular formula and TPSA .

Parallel Synthesis and Combinatorial Chemistry Campaigns Utilizing the Free Amine Handle for Amide Bond Formation

The hydrochloride salt provides a stable, weighable solid form with the amine pre-activated for direct coupling with carboxylic acids, acyl chlorides, or sulfonyl chlorides without requiring a separate Boc-deprotection or ester hydrolysis step . This contrasts with the free carboxylic acid analog (CAS 62938-98-1), which would require prior esterification before the carboxylate can be used as an ester handle, adding one synthetic step and associated yield loss . For library production involving diverse capping groups, this compound serves as a bifunctional building block with orthogonal reactivity (amine for amidation, ester for subsequent hydrolysis or transesterification) .

Structure-Activity Relationship (SAR) Studies Investigating Positional Effects of Hydrogen Bond Donors on Biphenyl Scaffolds

When exploring SAR around biphenyl-based inhibitors or receptor ligands, the 2'-amino isomer enables systematic comparison with the 3'-amino isomer (CAS 1416438-51-1) and 4'-amino analogs to map the optimal hydrogen bond donor geometry. Because these isomers share identical LogP and TPSA (52.3 Ų), any observed differences in potency, selectivity, or cellular activity can be attributed directly to the altered pharmacophoric geometry rather than confounding changes in lipophilicity or polarity . This makes the compound an essential control for rigorous medicinal chemistry SAR campaigns targeting biphenyl-binding protein pockets .

Suzuki-Miyaura Cross-Coupling Methodology Development Using Ortho-Substituted Biphenyl Building Blocks

As the compound itself is accessible via Suzuki-Miyaura coupling of ethyl 2-bromobenzoate with 2-aminophenylboronic acid , its structural features—particularly the ortho-amino group adjacent to the biaryl bond—present steric challenges relevant to methodology studies aimed at optimizing catalysts and conditions for hindered biaryl synthesis . Researchers developing new phosphine ligands or palladium precatalysts can use this scaffold as a benchmark substrate to evaluate catalytic efficiency under sterically demanding ortho-substitution patterns, where standard conditions may give diminished yields compared to the less hindered 3'- or 4'-amino isomers .

Application
Selection Property
Validation Focus
Fragment-based drug discovery
Ortho-amino geometry with reduced rotatable bond count
Ligand efficiency metrics, binding pose sampling
Parallel synthesis / combinatorial chemistry
Hydrochloride salt with free amine and pre-formed ester
Amide coupling efficiency, orthogonal reactivity
SAR studies of biphenyl H-bond donors
Regioisomer with identical LogP/TPSA to comparator
Regioisomeric comparison of potency/selectivity
Suzuki-Miyaura methodology development
Steric hindrance from ortho-substitution
Catalytic efficiency under hindered biaryl coupling
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